molecular formula C14H7BrO2S B11048882 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione

2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No. B11048882
M. Wt: 319.17 g/mol
InChI Key: UVXWMVBGMJVLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that features a brominated thiophene ring attached to an indene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 5-bromothiophene-2-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione core, which imparts distinct electronic and steric properties

properties

Molecular Formula

C14H7BrO2S

Molecular Weight

319.17 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C14H7BrO2S/c15-12-6-5-8(18-12)7-11-13(16)9-3-1-2-4-10(9)14(11)17/h1-7H

InChI Key

UVXWMVBGMJVLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(S3)Br)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.